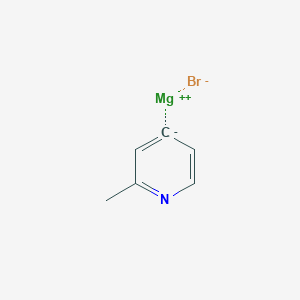![molecular formula C17H12N2O4 B14133986 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzodioxole moiety linked to a benzofuran carboxamide through a methyleneamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Benzofuran Carboxamide: The benzofuran carboxamide can be prepared by reacting benzofuran with chloroformic acid derivatives in the presence of a base.
Coupling Reaction: The final step involves the condensation of the benzodioxole intermediate with the benzofuran carboxamide in the presence of a suitable catalyst, such as palladium, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated methyleneamino groups.
Substitution: Substituted benzofuran derivatives with various alkyl groups.
科学研究应用
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzodioxole and benzofuran moieties linked through a methyleneamino group provides a unique scaffold for drug development, particularly in the field of anticancer research.
属性
分子式 |
C17H12N2O4 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-8-12-3-1-2-4-13(12)23-16)19-18-9-11-5-6-14-15(7-11)22-10-21-14/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI 键 |
IQJKGOIRIGLTIV-GIJQJNRQSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4O3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4O3 |
溶解度 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
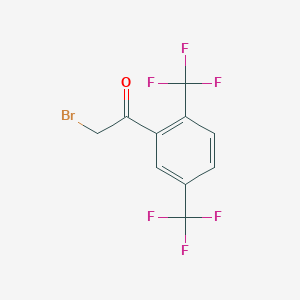
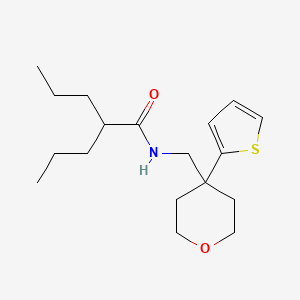
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
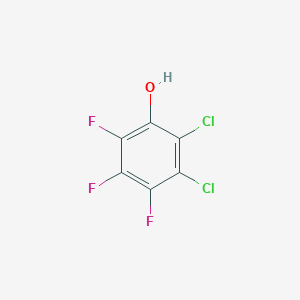
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

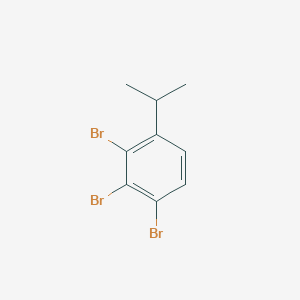
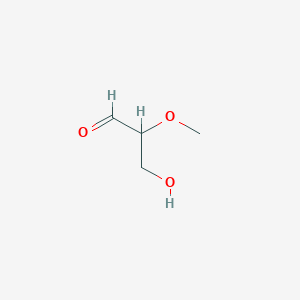
![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
